5-Chloro-2-pyridin-3-yl-1,3-benzoxazole
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Overview
Description
5-Chloro-2-pyridin-3-yl-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole ring fused with a pyridine ring
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and proteins . For instance, pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit CDK2
Mode of Action
Similar compounds have been found to interact with their targets leading to various changes . For example, certain compounds have been found to inhibit the enzymatic activity of their targets
Biochemical Pathways
Similar compounds have been found to affect various pathways . For instance, Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, has been associated with organoboron reagents
Pharmacokinetics
Similar compounds have been synthesized using various methods The pharmacokinetic properties of a compound can be influenced by its synthesis method
Result of Action
Similar compounds have been found to exhibit various biological activities . For instance, certain compounds have been found to inhibit cell proliferation and induce cellular apoptosis
Action Environment
Similar compounds have been synthesized under different reaction conditions The action and stability of a compound can be influenced by its synthesis conditions
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have been used in the synthesis of various complexes . These complexes have shown different coordination environments and magnetic properties .
Cellular Effects
Similar compounds have shown to inhibit cell proliferation
Molecular Mechanism
Similar compounds have shown to inhibit kinase activity at both the molecular and cellular level .
Temporal Effects in Laboratory Settings
Similar compounds have shown stability under solvothermal conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-pyridin-3-yl-1,3-benzoxazole typically involves the cyclization of 2-aminophenol derivatives with pyridine carboxylic acids or their derivatives. One common method involves the reaction of 2-aminophenol with 3-chloropyridine-2-carboxylic acid under acidic conditions to form the desired benzoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as metal catalysts or nanocatalysts can be employed to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-pyridin-3-yl-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while oxidation and reduction reactions can produce oxides or amines, respectively .
Scientific Research Applications
5-Chloro-2-pyridin-3-yl-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly as a lead compound for designing new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-pyridin-3-yl-1,3-benzoxazole
- 5-Fluoro-2-pyridin-3-yl-1,3-benzoxazole
- 5-Methyl-2-pyridin-3-yl-1,3-benzoxazole
Uniqueness
5-Chloro-2-pyridin-3-yl-1,3-benzoxazole is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially diverse biological activities .
Properties
IUPAC Name |
5-chloro-2-pyridin-3-yl-1,3-benzoxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O/c13-9-3-4-11-10(6-9)15-12(16-11)8-2-1-5-14-7-8/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTDBAQSCKLANI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(O2)C=CC(=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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